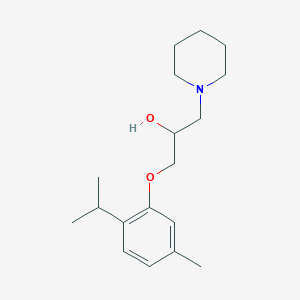
1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol, also known as IPPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPPP is a beta-adrenergic receptor antagonist that has been shown to have promising effects in the treatment of hypertension, heart failure, and other cardiovascular diseases. In
Mecanismo De Acción
1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol acts as a beta-adrenergic receptor antagonist, which means that it blocks the action of adrenaline and other catecholamines on the heart and blood vessels. This leads to a decrease in heart rate and blood pressure, which can be beneficial in the treatment of hypertension and heart failure.
Biochemical and physiological effects:
In addition to its effects on the cardiovascular system, 1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol has been shown to have other biochemical and physiological effects. For example, 1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential applications in cancer therapy. Additionally, 1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation of using 1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol. One area of interest is the development of new formulations of 1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol that can improve its bioavailability and efficacy. Another area of interest is the investigation of 1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol's potential applications in cancer therapy and diabetes treatment. Finally, further studies are needed to fully understand the mechanisms underlying 1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol's effects on the cardiovascular system and other physiological processes.
Métodos De Síntesis
The synthesis of 1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol involves the reaction between 1-(2-isopropyl-5-methylphenoxy)-3-chloropropane and piperidine in the presence of a base such as sodium hydroxide. The reaction yields 1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol as a white crystalline solid with a melting point of 140-142°C.
Aplicaciones Científicas De Investigación
1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol has been extensively studied for its potential applications in the treatment of cardiovascular diseases. Several studies have shown that 1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol can effectively lower blood pressure and improve cardiac function in animal models of hypertension and heart failure. Additionally, 1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol has been shown to have anti-inflammatory and anti-oxidant properties, which may further contribute to its therapeutic potential.
Propiedades
Nombre del producto |
1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol |
|---|---|
Fórmula molecular |
C18H29NO2 |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
1-(5-methyl-2-propan-2-ylphenoxy)-3-piperidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C18H29NO2/c1-14(2)17-8-7-15(3)11-18(17)21-13-16(20)12-19-9-5-4-6-10-19/h7-8,11,14,16,20H,4-6,9-10,12-13H2,1-3H3 |
Clave InChI |
MFSKQYNVSZNUGB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCCCC2)O |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 1-[(4-methoxyphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B262348.png)




![1-(2-Chlorophenyl)-2-thioxo-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B262358.png)





